3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine
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Overview
Description
3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, a dimethylbenzenesulfonyl group, and an azetidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with 3,4-dimethylbenzenesulfonyl chloride, which is reacted with azetidine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine
- 3-(difluoromethyl)-1-(4-methylbenzenesulfonyl)azetidine
- 3-(difluoromethyl)-1-(3,4-dichlorobenzenesulfonyl)azetidine
Uniqueness
3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine is unique due to the presence of both difluoromethyl and dimethylbenzenesulfonyl groups, which confer distinct chemical properties. The difluoromethyl group enhances stability and lipophilicity, while the dimethylbenzenesulfonyl group provides specific reactivity and binding characteristics.
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
3-(difluoromethyl)-1-(3,4-dimethylphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c1-8-3-4-11(5-9(8)2)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLWDUNQTORGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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